molecular formula C15H14N2O6 B2981781 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide CAS No. 694504-42-2

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

Cat. No. B2981781
CAS RN: 694504-42-2
M. Wt: 318.285
InChI Key: IIJNGVJEDUBHGK-UHFFFAOYSA-N
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Description

“6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide” is a chemical compound. It is a derivative of coumarin-3-carboxamide . This compound is part of a series of coumarin-3-carboxamide analogues that have been designed and synthesized for their ability to inhibit pancreatic lipase (PL) .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to create a series of coumarin-3-carboxamide analogues . These analogues have been designed and synthesized for their potential to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in the digestion of dietary fats .

Scientific Research Applications

Fluorescent Probe for Metal Ions

6-Nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide has been explored as a fluorescent probe, particularly for detecting copper ions (Cu2+). Bekhradnia et al. (2016) developed nitro-3-carboxamide coumarin derivatives that act as efficient fluorescent chemosensors. These compounds, including similar structures to this compound, show high selectivity and sensitivity for Cu2+ in aqueous solutions over other metal ions (Bekhradnia, Domehri, & Khosravi, 2016).

Antiproliferative Activity Against Tumor Cells

Compounds structurally related to this compound have been found to exhibit antiproliferative activities against various tumor cell lines. Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes, which demonstrated activities in the low micromolar range, suggesting their potential as antitumor agents (Luque-Agudo et al., 2019).

Eco-friendly Synthesis

Proença and Costa (2008) explored an eco-friendly approach for synthesizing compounds like this compound. Their research demonstrated a method for synthesizing 2-imino-2H-chromene-3-carboxamides in an environmentally sustainable way, highlighting the potential for greener chemical processes in this area of research (Proença & Costa, 2008).

Polyamide Synthesis with Coumarin Chromophores

Nechifor (2009) conducted research on the synthesis of aromatic polyamides with coumarin chromophores, which are related to this compound. The study showed the potential of these compounds in creating polymers with photosensitive properties, useful in various industrial applications (Nechifor, 2009).

Future Directions

The future directions for research on “6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide” and related compounds could involve further exploration of their potential as inhibitors of pancreatic lipase (PL). This could have implications for the development of new treatments for conditions related to the digestion of dietary fats .

Mechanism of Action

Target of Action

The primary target of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . This interaction occurs at the active site of the enzyme, where the compound forms a complex with key amino acids such as Phe 77, Arg 256, His 263 . This prevents the enzyme from binding to its natural substrate, triglycerides, thus inhibiting the breakdown of dietary fats .

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid digestion pathway . This results in a decrease in the breakdown and absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase suggests that it may be orally bioavailable and able to reach the gastrointestinal tract where pancreatic lipase is active .

Result of Action

The inhibition of pancreatic lipase by this compound leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may have implications for weight management and the treatment of obesity .

Action Environment

The action of this compound is likely influenced by factors such as the pH of the gastrointestinal tract, the presence of other dietary components, and individual variations in enzyme levels

properties

IUPAC Name

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c18-14(16-8-11-2-1-5-22-11)12-7-9-6-10(17(20)21)3-4-13(9)23-15(12)19/h3-4,6-7,11H,1-2,5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJNGVJEDUBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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